2-chloro-N-(6-methylheptan-2-yl)acetamide
Overview
Description
2-chloro-N-(6-methylheptan-2-yl)acetamide is a chemical compound with the molecular formula C10H20ClNO and a molecular weight of 205.73 g/mol . It is known for its applications in various fields of scientific research and industry.
Preparation Methods
The synthesis of 2-chloro-N-(6-methylheptan-2-yl)acetamide typically involves the reaction of 6-methylheptan-2-amine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction can be represented as follows:
6-methylheptan-2-amine+chloroacetyl chloride→this compound+HCl
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
2-chloro-N-(6-methylheptan-2-yl)acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted by other nucleophiles such as amines, thiols, or alcohols under appropriate conditions.
Common reagents used in these reactions include bases like sodium hydroxide or potassium hydroxide, and nucleophiles like ammonia or primary amines . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-chloro-N-(6-methylheptan-2-yl)acetamide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 2-chloro-N-(6-methylheptan-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems . The compound may act as an inhibitor or activator of these targets, leading to various biochemical and physiological effects . The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
2-chloro-N-(6-methylheptan-2-yl)acetamide can be compared with other similar compounds, such as:
2-chloro-N-(6-methylheptan-2-yl)propionamide: This compound has a similar structure but with a propionamide group instead of an acetamide group.
2-chloro-N-(6-methylheptan-2-yl)butyramide: This compound has a butyramide group instead of an acetamide group.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and properties compared to its analogs .
Properties
IUPAC Name |
2-chloro-N-(6-methylheptan-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20ClNO/c1-8(2)5-4-6-9(3)12-10(13)7-11/h8-9H,4-7H2,1-3H3,(H,12,13) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHRHYMHJGCHFNB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCCC(C)NC(=O)CCl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301279839 | |
Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
71172-80-0 | |
Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=71172-80-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Chloro-N-(1,5-dimethylhexyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301279839 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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